

# A Technical Guide to (2-Propoxypyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (2-Propoxypyridin-3-yl)boronic acid

Cat. No.: B169156

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This technical guide provides an in-depth overview of **(2-Propoxypyridin-3-yl)boronic acid**, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.

## Compound Identification and Properties

**(2-Propoxypyridin-3-yl)boronic acid** is a substituted pyridylboronic acid derivative. Boronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry, particularly for the formation of carbon-carbon bonds.<sup>[1][2]</sup> The presence of the pyridine ring and the boronic acid moiety makes this compound a versatile reagent in the synthesis of complex molecules, including pharmaceutically active compounds.<sup>[3][4]</sup>

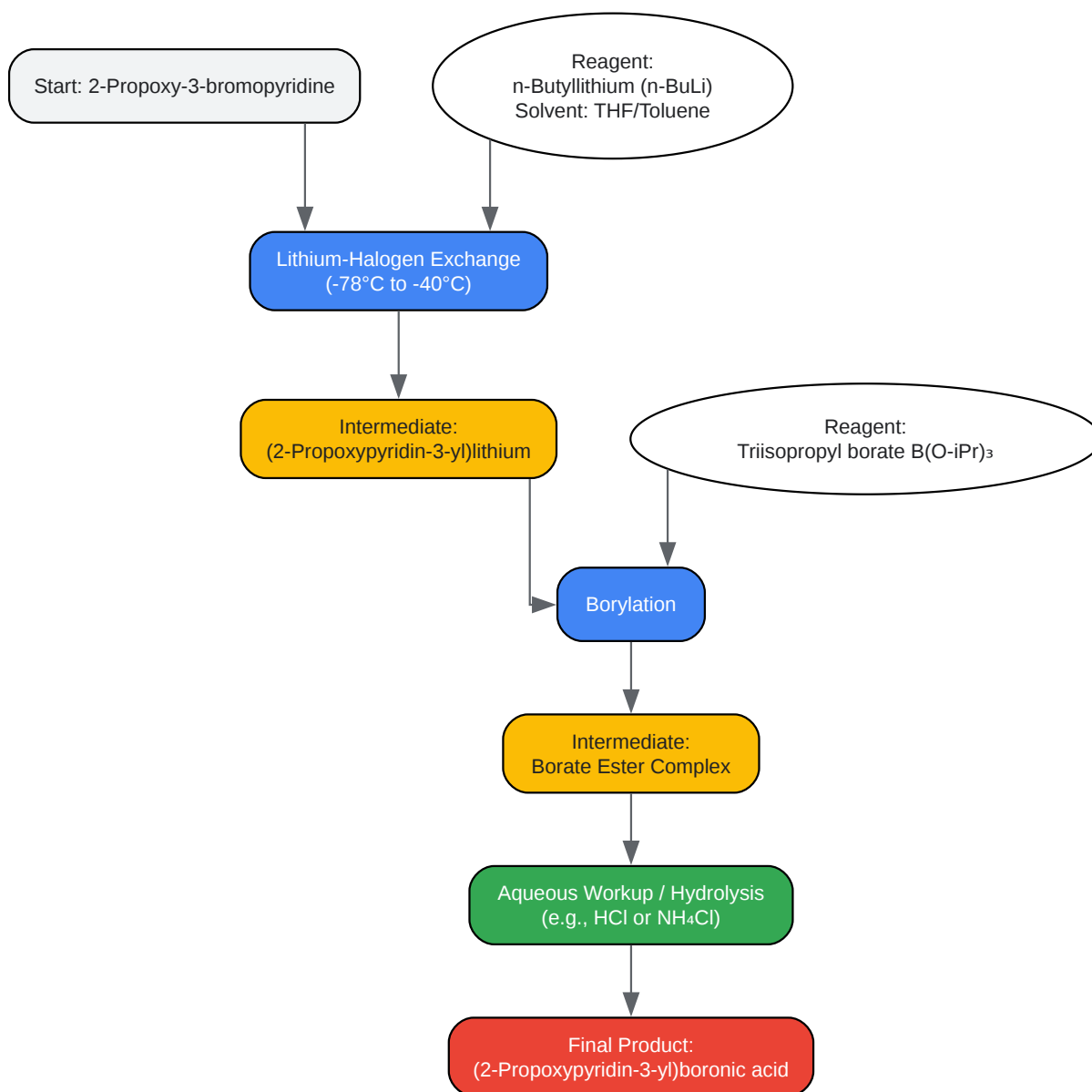
Table 1: Physicochemical and Identification Data

Property	Value	Reference
CAS Number	<b>1218790-85-2</b>	
Molecular Formula	C <sub>8</sub> H <sub>12</sub> BNO <sub>3</sub>	
Molecular Weight	181.00 g/mol	[5]
SMILES	CCCOC1=NC=CC=C1B(O)O	[5]

| Storage Conditions | Inert atmosphere, 2-8°C |[5] |

## Synthesis Pathway and Protocol

The synthesis of pyridylboronic acids often involves a lithium-halogen exchange reaction on a corresponding halopyridine, followed by quenching with a trialkyl borate. This establishes the carbon-boron bond, which is then hydrolyzed to the desired boronic acid.



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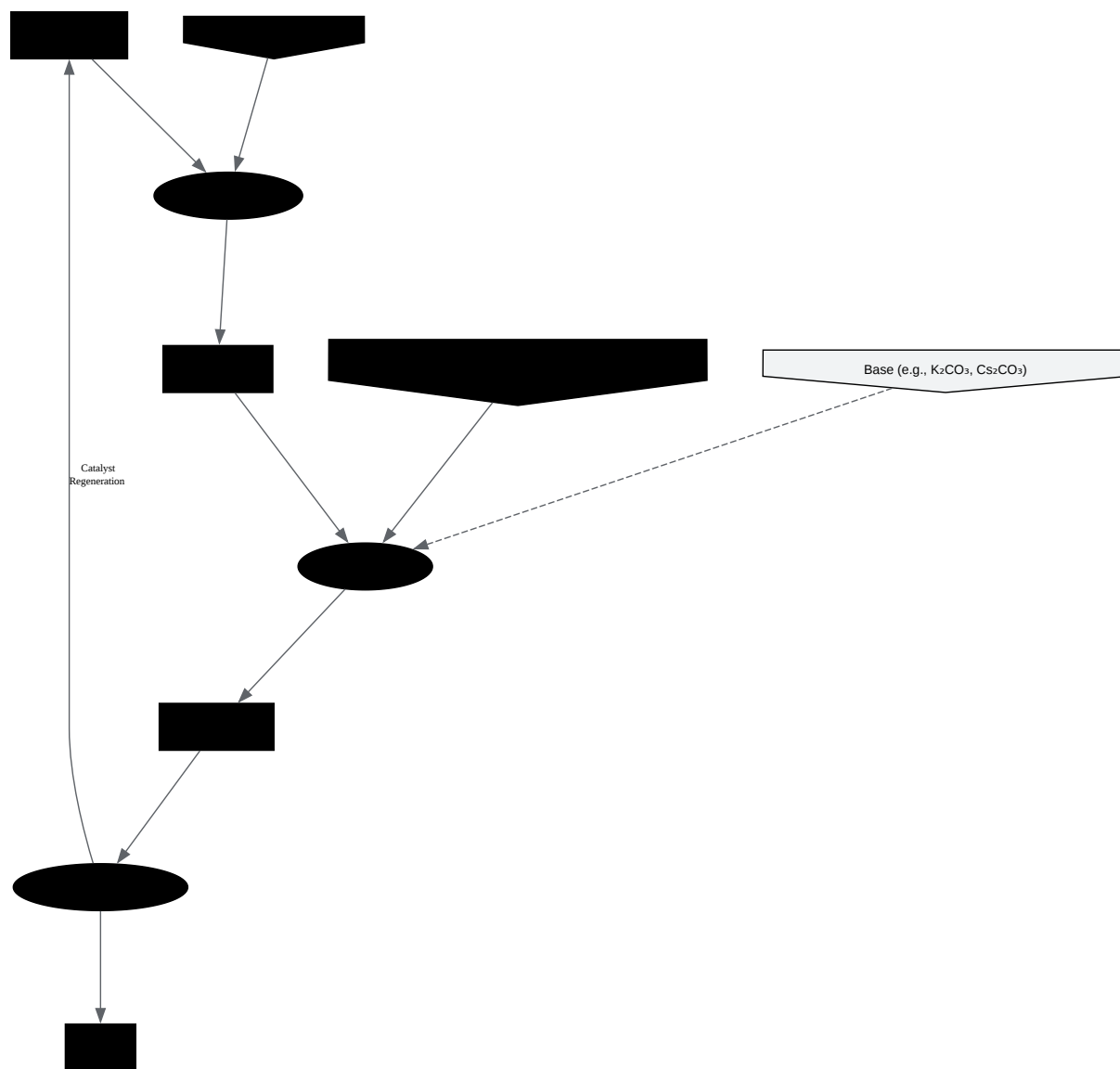
Caption: General synthesis workflow for **(2-Propoxypyridin-3-yl)boronic acid**.

This protocol is a representative method adapted from general procedures for preparing pyridylboronic acids.[6][7]

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to -78°C using a dry ice/acetone bath.
- **Starting Material:** Add 2-propoxy-3-bromopyridine (1.0 eq) to the cooled solvent.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour. The reaction progress can be monitored by TLC or LC-MS.
- **Borylation:** To the resulting solution of 3-lithiopyridine, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70°C.
- **Warming and Quenching:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- **Hydrolysis:** Cool the mixture to 0°C and slowly quench by adding aqueous HCl (2M) or a saturated solution of ammonium chloride until the pH is acidic (~pH 2-3).
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **(2-Propoxypyridin-3-yl)boronic acid**.

## Application in Suzuki-Miyaura Cross-Coupling

A primary application of **(2-Propoxypyridin-3-yl)boronic acid** is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This general protocol outlines the coupling of **(2-Propoxypyridin-3-yl)boronic acid** with an aryl bromide.

- **Reaction Setup:** In a Schlenk flask, combine **(2-Propoxypyridin-3-yl)boronic acid** (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq), and a base like potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a degassed solvent mixture, for example, dioxane and water (4:1).
- **Degassing:** Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
- **Heating:** Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired biaryl product.

## Spectroscopic Characterization Protocols

Accurate spectroscopic analysis is essential to confirm the identity and purity of **(2-Propoxypyridin-3-yl)boronic acid**. The following are standard protocols for acquiring key spectral data.[\[10\]](#)[\[11\]](#)

Table 2: Summary of Spectroscopic Characterization Methods

Technique	Sample Preparation	Instrument	Purpose
$^1\text{H}$ and $^{13}\text{C}$ NMR	5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO- $\text{d}_6$ , Methanol- $\text{d}_4$ ).	400 MHz or higher NMR spectrometer.	Structural elucidation and purity assessment.
Mass Spectrometry	0.1 mg/mL in methanol or acetonitrile, often with formic acid.	ESI-TOF or Orbitrap mass spectrometer.	Confirmation of molecular weight and formula.

| Infrared (IR) | Small amount of solid sample placed directly on the ATR crystal. | FT-IR spectrometer with an ATR accessory. | Identification of functional groups (O-H, B-O, C=N). |

- Sample Preparation: Dissolve approximately 5-10 mg of **(2-Propoxypyridin-3-yl)boronic acid** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or Methanol- $\text{d}_4$ ) in an NMR tube. Methanol- $\text{d}_4$  can be useful for simplifying spectra by exchanging with the acidic  $\text{B}(\text{OH})_2$  protons.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).
- $^1\text{H}$  NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the  $^{13}\text{C}$  nucleus, 1024-4096 scans with a relaxation delay of 2-5 seconds are typically required.
- Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile. A small amount of formic acid may be added to aid in protonation for positive ion mode.
- Instrumentation: Use a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g.,  $m/z$  50-500).
- Sample Preparation: Place a small amount of solid **(2-Propoxypyridin-3-yl)boronic acid** directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR module.
- Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure firm contact between the sample and the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

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